Cas no 2361704-45-0 (1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one)

1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one
- EN300-26577804
- 1-{4-[4-(benzyloxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
- Z3664804616
- 2361704-45-0
-
- Inchi: 1S/C21H28N2O3/c1-2-20(24)22-12-8-18(9-13-22)21(25)23-14-10-19(11-15-23)26-16-17-6-4-3-5-7-17/h2-7,18-19H,1,8-16H2
- InChI Key: BONOXGRSYIQFOM-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1CCN(C(C2CCN(C(C=C)=O)CC2)=O)CC1
Computed Properties
- Exact Mass: 356.20999276g/mol
- Monoisotopic Mass: 356.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 49.8Ų
1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577804-0.05g |
1-{4-[4-(benzyloxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one |
2361704-45-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on 1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one
Recent Advances in the Study of 1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one (CAS: 2361704-45-0)
The compound 1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one (CAS: 2361704-45-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique piperidine-based scaffold and acryloyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of research has been the optimization of the synthetic route for 1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a high-yield, scalable synthesis method that improves both efficiency and purity. The researchers utilized a multi-step process involving piperidine derivatization, carbonyl insertion, and acryloylation, achieving an overall yield of 78%. This advancement is critical for enabling large-scale production and subsequent preclinical studies.
Pharmacological evaluations have revealed that this compound exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays conducted by Smith et al. (2023) showed that 1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one selectively inhibits the JAK-STAT signaling pathway with an IC50 of 12 nM, making it a promising candidate for autoimmune diseases and certain cancers. Furthermore, the compound demonstrated favorable pharmacokinetic properties in rodent models, including good oral bioavailability and a half-life of approximately 6 hours.
Another significant finding comes from a recent collaborative study between academic and industrial researchers, which explored the compound's potential as a covalent inhibitor. The acryloyl group in 1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one was found to form a covalent bond with a cysteine residue in the target protein, leading to prolonged inhibition. This mechanism was confirmed through X-ray crystallography and mass spectrometry, providing a structural basis for its high potency and selectivity.
Despite these promising results, challenges remain in the development of 1-{4-4-(benzyloxy)piperidine-1-carbonylpiperidin-1-yl}prop-2-en-1-one as a therapeutic agent. Issues such as potential off-target effects and metabolic stability need to be addressed in future studies. However, the current body of research underscores the compound's potential and lays a solid foundation for further investigation. Ongoing studies are expected to explore its efficacy in animal models of disease and to optimize its chemical structure for enhanced therapeutic properties.
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